molecular formula C10H9NO6 B7977839 5-Nitro-2-(oxetan-3-yloxy)benzoic acid

5-Nitro-2-(oxetan-3-yloxy)benzoic acid

Cat. No.: B7977839
M. Wt: 239.18 g/mol
InChI Key: CYSJDUYEWJQXIF-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxetan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring an oxetane ring linked via an ether bond at the 2-position.

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-10(13)8-3-6(11(14)15)1-2-9(8)17-7-4-16-5-7/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSJDUYEWJQXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors to form the oxetane ring, which can be achieved through intramolecular etherification or epoxide ring-opening reactions . The nitro group can be introduced via nitration reactions using nitric acid or nitrite ions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions for the cyclization and nitration steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to open the oxetane ring.

Major Products Formed

    Reduction: The major product is 5-amino-2-(oxetan-3-yloxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new compounds that may exhibit biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The oxetane ring in 5-nitro-2-(oxetan-3-yloxy)benzoic acid contrasts with substituents in analogs such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) and 5-nitro-2-(substituted phenylamino)benzoic acids (e.g., compounds 1a,b in ). Key differences include:

Property This compound NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic Acid) 5-Nitro-2-(phenylamino)benzoic Acid Derivatives
Substituent Type Oxetane ether Phenylpropylamino Phenylamino
Polarity Moderate (oxetane is polar) Low (hydrophobic phenylpropyl chain) Variable (depends on phenyl substituents)
Solubility Likely polar solvent-soluble Soluble in polar solvents (e.g., DMSO, water) Depends on substituent; often DMSO-soluble
Stability Expected stable ether linkage Hydrolysis-prone (amide bonds in analogs) Prone to hydrolysis (e.g., benzoyl chlorides)

The oxetane group may enhance metabolic stability compared to hydrolytically labile amide or amino linkages in NPPB and phenylamino derivatives .

Research Implications and Gaps

Comparative electrophysiological studies could clarify its selectivity for VSOR-ClC vs. other channels (e.g., CFTR) .

Therapeutic Potential: Structural analogs like flufenamic acid and niflumic acid () target ion homeostasis and microbial metabolism. The oxetane derivative’s enhanced stability may make it a candidate for anti-infective or anti-proliferative applications.

Synthetic Optimization : Improved routes to stabilize reactive intermediates (e.g., via protective groups) are needed for scalable production .

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